

Quantum Chemical Calculations for 2-Bromoquinoline-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromoquinoline-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **2-Bromoquinoline-4-carbaldehyde**. While direct experimental and computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines the established methodologies and expected outcomes based on research conducted on structurally similar compounds, such as 4-Bromoquinoline-2-carboxaldehyde and various quinoline derivatives.[1][2][3][4][5] This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science who are interested in the computational characterization of this and related molecules.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point of medicinal chemistry research. **2-Bromoquinoline-4-carbaldehyde**, with its reactive bromo and carbaldehyde functional groups, presents a versatile scaffold for the synthesis of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules.^[4] These computational methods allow for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and reactivity parameters, offering insights that are complementary to experimental data and can guide the rational design of new drug candidates.

Experimental and Computational Protocols

The following sections detail the typical experimental and computational workflows employed in the study of quinoline derivatives. These protocols are based on methodologies reported for analogous compounds.

Synthesis and Spectroscopic Characterization

A common synthetic route to quinoline-4-carbaldehydes involves the oxidation of the corresponding methanol derivative. The synthesized compound is then purified, typically by recrystallization, and its structure is confirmed using a suite of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. Samples are typically prepared as KBr pellets, and spectra are recorded in the 4000-400 cm^{-1} range.
- **Fourier-Transform Raman (FT-Raman) Spectroscopy:** FT-Raman spectroscopy provides complementary vibrational information to FT-IR. Spectra are typically recorded from solid samples.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively, thus confirming the molecular structure. Spectra are typically recorded in a suitable deuterated solvent, such as DMSO- d_6 or CDCl_3 .
- **UV-Visible (UV-Vis) Spectroscopy:** UV-Vis absorption spectra are used to investigate the electronic transitions within the molecule. Spectra are typically recorded in a solvent such as ethanol or methanol.

Computational Methodology

Quantum chemical calculations are performed to obtain a deeper understanding of the molecular structure, electronic properties, and vibrational spectra of the target molecule.

Computational Protocol: Density Functional Theory (DFT) Calculations

- **Software:** Calculations are typically performed using the Gaussian suite of programs.[\[4\]](#)
- **Method:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for studying organic molecules.[\[4\]](#)
- **Basis Set:** The 6-311++G(d,p) basis set is commonly employed as it provides a good balance between accuracy and computational cost for molecules of this size.[\[6\]](#)
- **Geometry Optimization:** The molecular geometry is optimized to find the lowest energy conformation. The absence of imaginary frequencies in the vibrational frequency calculation confirms that a true minimum on the potential energy surface has been located.
- **Vibrational Frequency Analysis:** Harmonic vibrational frequencies are calculated at the optimized geometry. The calculated frequencies are often scaled by an empirical factor (typically around 0.96) to better match experimental values. Potential Energy Distribution (PED) analysis is performed to assign the calculated vibrational modes to specific molecular motions.
- **Electronic Property Analysis:** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyperconjugative interactions.
- **Spectroscopic Simulation:** Time-Dependent DFT (TD-DFT) calculations are used to simulate the UV-Vis spectrum by calculating the vertical excitation energies and oscillator strengths. NMR chemical shifts can also be calculated and compared with experimental data.

Data Presentation: Predicted Properties of 2-Bromoquinoline-4-carbaldehyde

The following tables summarize the types of quantitative data that would be obtained from quantum chemical calculations on **2-Bromoquinoline-4-carbaldehyde**. The values presented are illustrative and based on data for structurally related molecules.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-Br	1.890	C3-C2-N1	123.5
C4-C10	1.480	C2-C3-C4	118.0
C10=O11	1.215	C3-C4-C10	120.0
C10-H12	1.100	C4-C10=O11	125.0
N1-C2	1.320	C4-C10-H12	115.0

Table 2: Selected Vibrational Frequencies and Assignments (Illustrative)

Experimental (cm ⁻¹)	Calculated (cm ⁻¹)	Assignment (PED)
3050	3065	C-H stretching
1695	1705	C=O stretching
1600	1610	C=C stretching (quinoline ring)
1380	1390	C-H bending
850	860	C-H out-of-plane bending
650	660	C-Br stretching

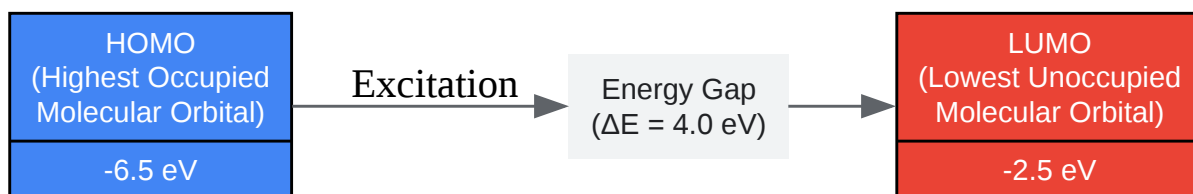
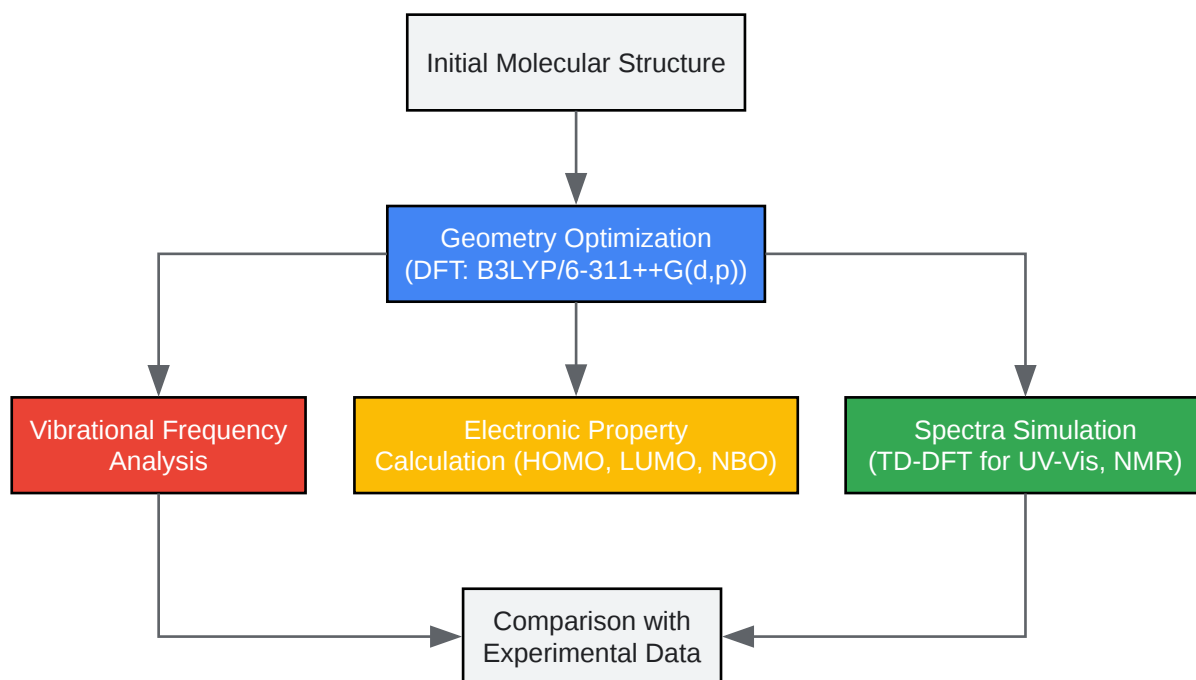
Table 3: Calculated Electronic Properties (Illustrative)

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-2.5 eV
HOMO-LUMO Gap	4.0 eV
Dipole Moment	3.5 D

Visualization of Molecular and Computational Concepts

Diagrams are crucial for visualizing complex relationships and workflows in computational chemistry.

Caption: Molecular structure of **2-Bromoquinoline-4-carbaldehyde**.



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